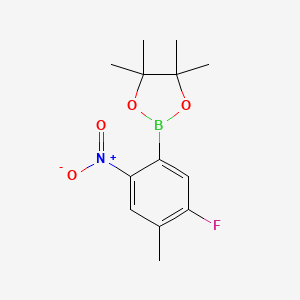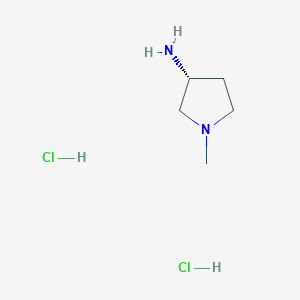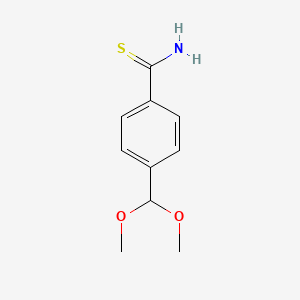![molecular formula C26H23FN4O3S2 B2780817 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 1189501-86-7](/img/structure/B2780817.png)
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H23FN4O3S2 and its molecular weight is 522.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thienopyrimidine compounds, closely related to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. Studies show that certain thienopyrimidine derivatives exhibit significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) demonstrating their effectiveness in combating bacterial infections. Additionally, these compounds have shown antifungal activity against strains like A. flavus, A. niger, P. marneffei, and C. albicans, indicating a broad spectrum of antimicrobial action (Kerru et al., 2019).
Antitumor and Cytotoxic Activities
Some derivatives of thienopyrimidine have been assessed for their cytotoxic activities against cancerous cell lines. The structural modifications in thienopyrimidine compounds have led to the synthesis of derivatives with potential antitumor activities. For example, new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives were synthesized and exhibited cytotoxic activities against human liver cancerous cell line (HepG2) and human breast cancerous cell line (MDA-MB-231), highlighting their potential as anticancer agents (Kökbudak et al., 2020).
Quantum Chemical Analysis
Quantum chemical studies on related thienopyrimidine derivatives provide insight into their molecular structure, electronic properties, and interaction mechanisms. These studies involve calculations of molecular properties such as HOMO-LUMO energy gaps, ionization potentials, and dipole moments, which are crucial for understanding the reactivity and stability of these compounds. Such analyses are instrumental in designing molecules with enhanced biological activity and lower toxicity (Mary et al., 2020).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of thienopyrimidine derivatives are areas of significant interest. These compounds serve as key intermediates for the development of various heterocyclic compounds with potential pharmacological applications. The methodologies involve condensation reactions, cyclizations, and functional group transformations, offering a versatile approach to accessing a wide array of biologically active molecules (Davoodnia et al., 2009).
Propiedades
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S2/c1-15-7-3-6-10-20(15)31-25(34)23-17-11-12-30(16(2)32)13-21(17)36-24(23)29-26(31)35-14-22(33)28-19-9-5-4-8-18(19)27/h3-10H,11-14H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOHRYEFABOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCN(C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-difluorophenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2780734.png)

![Dimethyl[methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})sulfamoyl]amine](/img/structure/B2780737.png)
![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)


![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)


![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)

